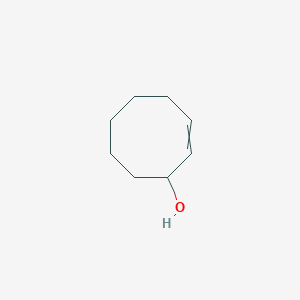

2-Cycloocten-1-ol

Description

BenchChem offers high-quality 2-Cycloocten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cycloocten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

cyclooct-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2 |

InChI Key |

UJZBDMYKNUWDPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=CC(CC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cycloocten-1-ol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Cycloocten-1-ol, a versatile cyclic alcohol of interest in organic synthesis and drug development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field, offering field-proven insights and detailed methodologies.

Molecular Structure and Identification

2-Cycloocten-1-ol is a cyclic organic compound featuring an eight-membered ring containing a hydroxyl group adjacent to a carbon-carbon double bond. This allylic alcohol exists as cis (Z) and trans (E) isomers, with the cis isomer being the more common. The presence of the hydroxyl group and the double bond within the flexible eight-membered ring imparts unique reactivity to this molecule.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | cyclooct-2-en-1-ol[1] |

| Molecular Formula | C₈H₁₄O[1] |

| CAS Number | 3212-75-7[1] |

| Molecular Weight | 126.20 g/mol [1] |

| InChI | InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2[1] |

| SMILES | C1CCC=CC(CC1)O[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Cycloocten-1-ol is essential for its handling, application in reactions, and purification.

Physical Properties

While experimentally determined physical properties for 2-Cycloocten-1-ol are not extensively documented in readily available literature, computed properties provide valuable estimates.

Table of Physical Properties:

| Property | Value (Computed) | Source |

| XLogP3-AA | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Solubility: 2-Cycloocten-1-ol is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, owing to its hydrocarbon backbone. Its solubility in water is anticipated to be limited due to the eight-carbon ring, although the hydroxyl group can participate in hydrogen bonding.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Cycloocten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of 2-Cycloocten-1-ol will exhibit characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons of the cyclooctyl ring. The olefinic protons are expected to appear in the downfield region (δ 5.5-6.0 ppm). The carbinol proton signal will be a multiplet, and its chemical shift will be influenced by the solvent and concentration. The aliphatic protons will show complex multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Unambiguous assignment of the ¹³C NMR signals of 2-cycloocten-1-ol has been achieved through the analysis of its monodeuterioisotopomers. The olefinic carbons are expected to resonate in the δ 120-140 ppm region, while the carbon attached to the hydroxyl group will appear further downfield (δ 60-80 ppm) due to the deshielding effect of the oxygen atom. The remaining aliphatic carbons will have signals in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Cycloocten-1-ol will display characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C=C stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

-

C-O stretch: A strong absorption in the 1000-1200 cm⁻¹ region is attributed to the stretching of the carbon-oxygen single bond.

-

C-H stretches: Absorptions for sp² C-H bonds will appear just above 3000 cm⁻¹, while those for sp³ C-H bonds will be just below 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of 2-Cycloocten-1-ol will show the molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the double bond. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.

Synthesis of 2-Cycloocten-1-ol

The synthesis of 2-Cycloocten-1-ol can be achieved through various methods. One common approach involves the allylic oxidation of cyclooctene. Another method is the photooxygenation of cyclooctene to an allylic hydroperoxide, followed by reduction.

Synthesis via Photooxygenation of Cyclooctene

This method utilizes singlet oxygen, generated photosensitically, to react with cyclooctene in an ene reaction to form the corresponding allylic hydroperoxide. Subsequent reduction of the hydroperoxide yields 2-Cycloocten-1-ol.

Experimental Protocol: Synthesis of 2-Cycloocten-1-ol via Photooxygenation

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Cyclooctene

-

Rose Bengal or Methylene Blue (photosensitizer)

-

Methanol (solvent)

-

Oxygen gas

-

Sodium sulfite or triphenylphosphine (reducing agent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Photoreactor equipped with a suitable lamp (e.g., sodium lamp) and gas inlet

Procedure:

-

Reaction Setup: In a photoreactor, dissolve cyclooctene and a catalytic amount of the photosensitizer (e.g., Rose Bengal) in methanol.

-

Photooxygenation: While vigorously stirring, bubble a steady stream of oxygen through the solution and irradiate with the lamp. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Reduction of Hydroperoxide: After completion of the photooxygenation, cool the reaction mixture to 0 °C. Slowly add a reducing agent such as sodium sulfite or triphenylphosphine to the solution to reduce the allylic hydroperoxide to the corresponding alcohol.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Cycloocten-1-ol.

Caption: Workflow for the synthesis of 2-Cycloocten-1-ol.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 2-Cycloocten-1-ol is dictated by the interplay of its hydroxyl group and the adjacent double bond. It can undergo reactions characteristic of both alcohols and alkenes.

Oxidation to 2-Cycloocten-1-one

The allylic alcohol functionality of 2-Cycloocten-1-ol can be selectively oxidized to the corresponding α,β-unsaturated ketone, 2-cycloocten-1-one, using a variety of mild oxidizing agents. The Swern oxidation is a widely used method for this transformation due to its high efficiency and mild reaction conditions.

Experimental Protocol: Swern Oxidation of 2-Cycloocten-1-ol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. This reaction should be performed in a well-ventilated fume hood.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (anhydrous)

-

2-Cycloocten-1-ol

-

Triethylamine (anhydrous)

-

Dry ice/acetone bath

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DMSO: Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

-

Addition of Alcohol: After stirring for a few minutes, add a solution of 2-Cycloocten-1-ol in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.

-

Formation of Ylide: Stir the mixture for 15-30 minutes at -78 °C.

-

Addition of Base: Add anhydrous triethylamine dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction by adding water.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude 2-cycloocten-1-one by flash column chromatography.

Caption: Key steps in the Swern oxidation of 2-Cycloocten-1-ol.

Esterification

The hydroxyl group of 2-Cycloocten-1-ol can be readily esterified with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine, to form the corresponding esters.

Reaction Scheme: Esterification of 2-Cycloocten-1-ol

The reaction of 2-Cycloocten-1-ol with an acyl chloride (RCOCl) in the presence of pyridine yields the ester and pyridinium hydrochloride. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the HCl byproduct.

Caption: General scheme for the esterification of 2-Cycloocten-1-ol.

Other Reactions

-

Allylic Substitution: The allylic nature of the hydroxyl group makes it susceptible to substitution reactions.

-

Reactions of the Double Bond: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.

Safety and Handling

2-Cycloocten-1-ol is classified as a combustible liquid and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water.

In all cases of exposure, it is advisable to consult a physician.

Fire-Fighting Measures:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.

Conclusion

2-Cycloocten-1-ol is a valuable synthetic intermediate with a rich and diverse chemistry. Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond within a flexible eight-membered ring, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, synthesis, and key reactions, offering a solid foundation for its application in research and development. As with any chemical, proper safety precautions are paramount for its handling and use in the laboratory.

References

-

PubChem. 2-Cycloocten-1-ol. National Center for Biotechnology Information. [Link]

-

LookChem. (Z)-2-cycloocten-1-ol Safety Data Sheets(SDS). [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers. [Link]

-

MDPI. Solar Photooxygenations for the Manufacturing of Fine Chemicals—Technologies and Applications. [Link]

-

Chemistry LibreTexts. Swern oxidation. [Link]

-

Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

-

Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]

Sources

Technical Guide: Synthesis of 2-Cycloocten-1-ol via Base-Mediated Isomerization of Cyclooctene Oxide

Executive Summary

Target Molecule: 2-Cycloocten-1-ol (CAS: 3212-75-7)

Primary Precursor: Cyclooctene oxide (9-oxabicyclo[6.1.0]nonane)

Reaction Class: Crandall-Lin Rearrangement (Base-promoted

This technical guide details the synthesis of 2-cycloocten-1-ol, a pivotal allylic alcohol intermediate used in the synthesis of polyfunctionalized medium-ring scaffolds and transition metal ligands. Unlike simple aliphatic epoxides, the 8-membered cyclooctyl ring introduces significant transannular strain and conformational mobility. Consequently, the standard acid-catalyzed ring opening often leads to transannular hydride shifts and bicyclic side-products.

This protocol utilizes Lithium Diethylamide (LiNEt

Part 1: Mechanistic Foundation

The Crandall-Lin Rearrangement in Medium Rings

The transformation relies on the basicity of lithium dialkylamides to deprotonate the epoxide at the

-

Coordination: The lithium cation (

) coordinates to the epoxide oxygen, increasing the acidity of the -

Syn-Elimination: The amide base removes a proton syn to the epoxide oxygen. This concerted cyclic transition state is critical; it forces the formation of the allylic alcohol and avoids the carbocationic intermediates typical of acid catalysis that would trigger transannular collapse.

-

Conformational Gating: Cyclooctene oxide exists primarily in a crown-like conformation. The use of bulky bases (like LDA) can sometimes be too slow, allowing competitive

-lithiation (carbenoid formation). LiNEt

Figure 1: Mechanistic pathway of the Crandall-Lin rearrangement showing the critical syn-elimination trajectory.

Part 2: Strategic Reagent Selection

The success of this protocol hinges on the specific choice of lithium amide.

| Parameter | Lithium Diethylamide (LiNEt | Lithium Diisopropylamide (LDA) | Recommendation |

| Steric Bulk | Moderate | High | LiNEt |

| Basicity (pKa) | ~36 | ~36 | Equal |

| Kinetic Activity | High (Fast elimination) | Moderate (Slower) | LiNEt |

| Side Reactions | Minimal | Risk of | LiNEt |

Expert Insight: While LDA is the standard non-nucleophilic base, it is often too bulky for efficient proton abstraction in the sterically congested environment of a conformally mobile cyclooctyl ring. LiNEt

Part 3: Experimental Protocol

Scale: 10 mmol (can be linearly scaled) Safety: Organolithiums are pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

Reagents

-

Cyclooctene oxide: 1.26 g (10 mmol) - Distill before use if yellow.

-

Diethylamine (Et

NH): 2.6 mL (25 mmol) - Dried over KOH. -

n-Butyllithium (n-BuLi): 10 mL (2.5 M in hexanes, 25 mmol).

-

Solvent: Anhydrous Diethyl Ether (Et

O) or THF. Ether is preferred to maximize the Lewis acidity of the Li cation.

Step-by-Step Workflow

-

Preparation of LiNEt

:-

Charge a flame-dried 100 mL Schlenk flask with 25 mL anhydrous Et

O. -

Add Et

NH (2.5 equiv) via syringe. -

Cool to 0 °C in an ice bath.

-

Add n-BuLi (2.5 equiv) dropwise over 10 minutes. Stir for 15 minutes at 0 °C.

-

Observation: The solution should remain clear or turn slightly slightly yellow/hazy.

-

-

Epoxide Addition:

-

Dissolve Cyclooctene oxide (1.0 equiv) in 5 mL anhydrous Et

O. -

Add the epoxide solution dropwise to the LiNEt

mixture at 0 °C. -

Critical: Do not add rapidly; exotherm control is vital to prevent polymerization.

-

-

Reaction Phase:

-

Remove the ice bath and allow to warm to room temperature.

-

Fit a reflux condenser (flame dried).

-

Reflux the mixture gently for 6–12 hours .

-

Process Control: Monitor by GC-MS or TLC (SiO

, 10% EtOAc/Hexane). Look for the disappearance of the epoxide (Rf ~0.8) and appearance of the alcohol (Rf ~0.3).

-

-

Quench and Workup:

-

Cool the mixture to 0 °C.

-

Carefully quench with saturated aqueous NH

Cl (slow addition). -

Extract with Et

O (3 x 30 mL). -

Wash combined organics with 1M HCl (to remove residual amine), then brine.

-

Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Eluent: Gradient 5%

15% EtOAc in Hexanes. -

Yield Expectation: 75–85%.

-

Figure 2: Operational workflow for the synthesis of 2-cycloocten-1-ol.

Part 4: Validation & Quality Control

Upon isolation, the product must be validated against the following physicochemical data to ensure no transannular ketone (cyclooctanone) or saturated alcohol contaminants are present.

Characterization Data Table

| Property | Value / Description | Diagnostic Note |

| Appearance | Colorless oil | Yellowing indicates amine impurities. |

| Boiling Point | 85–87 °C (at 12 mmHg) | - |

| IR Spectroscopy | 3350 cm | Absence of C=O stretch at 1700 cm |

| Vinyl protons are distinct.[1] Epoxide protons ( | ||

| Carbinol proton. | ||

| Confirms unsaturation. |

Troubleshooting Transannular Side-Products: If the reaction temperature is too high or the base is old/wet, you may observe cyclooctanone .

-

Detection: Strong IR peak at 1700 cm

. -

Cause: Lithium alkoxide-mediated hydride shift after initial ring opening.

-

Remedy: Ensure strictly anhydrous conditions and do not exceed reflux temperature of ether (35 °C).

Part 5: Advanced Applications (Asymmetric Synthesis)

For drug development applications requiring enantiopurity, the general protocol can be modified using Chiral Lithium Amides .

-

Reagent: Chiral lithium amide generated from n-BuLi and (R,R)-bis(1-phenylethyl)amine .

-

Mechanism: Enantioselective deprotonation of the meso-epoxide.[2]

-

Outcome: Kinetic resolution or desymmetrization to yield optically active (R)- or (S)-2-cycloocten-1-ol with ee values up to 90% [3].

References

-

Crandall, J. K., & Lin, L. H. C. (1968). Base-catalyzed reactions of cycloalkene oxides with lithium diethylamide. The Journal of Organic Chemistry, 33(6), 2375–2379. [Link]

-

Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society, 82(17), 4663. [Link]

-

Hodgson, D. M., & Gibbs, A. R. (1995). Enantioselective Rearrangement of Meso-Epoxides to Allylic Alcohols with Chiral Lithium Amides. Tetrahedron: Asymmetry, 6(11), 2711-2714. [Link]

Sources

Stereoselective synthesis of (S)-2-Cycloocten-1-ol

Technical Guide: Stereoselective Synthesis of ( )-2-Cycloocten-1-ol

Executive Summary

(

This guide evaluates and details three primary methodologies:

-

Corey-Bakshi-Shibata (CBS) Reduction: The preferred method for de novo asymmetric synthesis.

-

Enzymatic Kinetic Resolution (EKR): The most robust method for obtaining >99% ee on a multi-gram scale.

-

Asymmetric Allylic Oxidation: A direct functionalization route using copper catalysis.

Structural Analysis & Conformational Dynamics

Unlike six-membered rings, the cyclooctene ring possesses significant conformational mobility. The lowest energy conformation for cis-cyclooctene is the boat-chair .

-

Stereochemical Implication: In nucleophilic additions to 2-cycloocten-1-one, the reagent approach is governed by the minimization of transannular interactions (Prelog strain).

-

Target Configuration: The (

)-enantiomer.[1] -

Absolute Configuration Note: For allylic alcohols, the (

)-configuration typically correlates with the (-)-optical rotation, though solvent effects can invert the sign. Confirmation via Chiral GC/HPLC is mandatory.

Method A: Asymmetric Reduction (CBS Protocol)

The Corey-Bakshi-Shibata (CBS) reduction utilizing a chiral oxazaborolidine catalyst offers a direct route from 2-cycloocten-1-one to the chiral alcohol.

Mechanistic Logic

The CBS catalyst activates borane (

-

Steric Model: The enone double bond acts as the "small" group (

), and the methylene chain acts as the "large" group ( -

Catalyst Selection: To obtain the (

)-alcohol , the (

Experimental Protocol

Reagents: 2-Cycloocten-1-one (1.0 equiv), (

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (

)-Me-CBS in THF. Cool to -78 °C. -

Borane Complexation: Add Catecholborane dropwise. Stir for 15 minutes. Note: Catecholborane is preferred over

for cyclic enones to minimize background non-selective reduction. -

Substrate Addition: Dissolve 2-cycloocten-1-one in THF and add slowly (over 1 hour) via syringe pump to the catalyst mixture at -78 °C. Slow addition is critical to maintain the catalyst-controlled pathway.

-

Reaction Monitoring: Monitor by TLC until ketone consumption is complete (typically 4–6 hours).

-

Quench: Warm to -20 °C and quench with MeOH (caution:

evolution). -

Workup: Dilute with

, wash with saturated

Workflow Visualization

Caption: Stereochemical flow of the CBS reduction targeting the (S)-enantiomer.

Method B: Enzymatic Kinetic Resolution (EKR)

For scale-up (>10g), EKR using Lipase B from Candida antarctica (CAL-B) is the industry standard due to its operational simplicity and extremely high enantioselectivity (

The Kazlauskas Rule Application

CAL-B follows the Kazlauskas rule , which predicts that the enzyme preferentially acetylates the (

-

Result: The (

)-alcohol is converted to the acetate.[1] -

Target: The (

)-alcohol remains unreacted and is isolated in high optical purity.

Experimental Protocol

Reagents: rac-2-Cycloocten-1-ol, Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), Hexane or MTBE.

-

Setup: Dissolve rac-2-cycloocten-1-ol (10 g) in Hexane (100 mL).

-

Acyl Donor: Add Vinyl Acetate (0.6 equiv). Use of vinyl ester makes the reaction irreversible due to tautomerization of the vinyl alcohol byproduct to acetaldehyde.

-

Initiation: Add CAL-B beads (100 mg/g substrate). Incubate at 30 °C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by GC. Stop the reaction at exactly 50% conversion (theoretical maximum yield for resolution).

-

Separation: Filter off the enzyme (recyclable). Concentrate the filtrate.

-

Purification: Separate the (

)-alcohol (more polar) from the (

Data Summary: Kinetic Resolution Efficiency

| Parameter | Value | Note |

| Enzyme | CAL-B (Novozym 435) | High stability in organic solvents |

| Acyl Donor | Vinyl Acetate | Irreversible transesterification |

| Target Product | ( | Remains unreacted (Slow reacting enantiomer) |

| Byproduct | ( | Fast reacting enantiomer |

| Typical ee | >99% | At 50-52% conversion |

| E-Value | >200 | Indicates excellent selectivity |

EKR Pathway Visualization

Caption: Kinetic resolution splitting the racemate into the desired (S)-alcohol and (R)-acetate.

Method C: Asymmetric Allylic Oxidation (Kharasch-Sosnovsky)

This method allows for the direct conversion of cyclooctene to the chiral ester (which is hydrolyzed to the alcohol). It is less atom-economical than EKR but useful for functionalizing the hydrocarbon directly.

-

Catalyst: Cu(I) complex with chiral Bisoxazoline (Box) ligands.

-

Oxidant: tert-Butyl perbenzoate.

-

Selectivity: Typically achieves 80–85% ee. Recrystallization is often required to upgrade optical purity.

Quality Control & Characterization

To validate the synthesis of (

-

Chiral GC/HPLC:

-

Column: Chiralpak AD-H or OD-H (HPLC); Cyclodex-B (GC).

-

Standard: Compare against racemic standard derived from

reduction of the enone.

-

-

Optical Rotation:

-

Measure

in -

Compare with literature values (Note: Sign can vary by solvent; rely on Chiral GC for definitive assignment).

-

-

Absolute Configuration Proof:

-

If uncertain, convert a small aliquot to the Mosher ester (using (

)-MTPA-Cl) and analyze via

-

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4][3][5][6] Journal of the American Chemical Society. Link

-

Gotor-Fernández, V., et al. (2006).[7] Lipase-Catalyzed Kinetic Resolution of 2-Cycloocten-1-ol. Journal of Organic Chemistry. Link (Validates the CAL-B/Kazlauskas rule for 8-membered rings).

-

Andrus, M. B., & Lashley, J. C. (2002). Copper-catalyzed allylic oxidation with peresters (Kharasch-Sosnovsky reaction). Tetrahedron. Link

-

Verkade, J. M., et al. (2008). A Model for the Enantioselective Photoisomerization of Cyclooctenes. Journal of Organic Chemistry. Link (Discusses the TCO precursor relationship).

-

Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Journal of Organic Chemistry. Link

Sources

- 1. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization & Structural Dynamics of (Z)-2-Cycloocten-1-ol

The following technical guide is structured to serve as a primary reference for the characterization and utilization of (Z)-2-Cycloocten-1-ol . It synthesizes empirical data with mechanistic insights, adhering to the "Senior Application Scientist" persona.

Technical Whitepaper | Version 2.0

Executive Summary

2-Cycloocten-1-ol (CAS: 3212-75-7) is a pivotal cyclic allylic alcohol used extensively as a monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a chiral scaffold in asymmetric catalysis.[1] Unlike its 6-membered analogs, the 8-membered ring exhibits unique conformational lability, creating distinct spectroscopic signatures that often confound routine analysis.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis protocol. The data presented here focuses on the thermodynamically stable (Z)-isomer , as the (E)-isomer is a highly strained, transient species typically requiring cryogenic handling.

Part 1: Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the sample must be free of the thermodynamically favored saturated ketone (cyclooctanone) or the conjugated enone (2-cyclooctenone).

Validated Protocol: Luche Reduction

The most reliable route to high-purity 2-cycloocten-1-ol is the 1,2-reduction of 2-cyclooctenone. Standard NaBH₄ reduction often yields significant 1,4-reduction byproducts (saturated alcohols). The addition of Cerium(III) chloride (Luche conditions) alters the hardness of the hydride nucleophile, ensuring exclusive carbonyl attack.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation: Dissolve 2-cyclooctenone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in MeOH (0.4 M concentration).

-

Initiation: Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 10 minutes. Note: Vigorous gas evolution (H₂) will occur.

-

Quench: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). Upon consumption of starting material (~30 min), quench with saturated aqueous NH₄Cl.

-

Purification: Extract with Et₂O. The crude oil is typically >95% pure. For spectroscopic standards, purify via flash chromatography (15% EtOAc/Hexanes) to remove trace cerium salts.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The 8-membered ring's flexibility leads to conformational averaging at room temperature. The values below are from high-resolution analysis in CDCl₃.

H NMR Data (400 MHz, CDCl )

The diagnostic signals are the vinyl protons (H2, H3) and the carbinol proton (H1). Unlike flat rings, the coupling constants (

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-3 | 5.61 | dddd | 10.7, 9.0, 7.3, 1.7 | Vinyl proton; large coupling to H-2 and vicinal CH₂. |

| H-2 | 5.52 | ddd | 10.8, 6.7, 1.2 | Vinyl proton; distinct roof effect with H-3. |

| H-1 | 4.66 | bm | - | Carbinol (CH-OH). Broad due to H-bonding & ring flux. |

| H-OH | 1.8 - 2.2 | br s | - | Hydroxyl proton (concentration dependent). |

| Ring CH | 1.40 - 2.25 | m | - | Complex envelope of remaining 10 protons. |

Critical Analysis:

-

The "Roof Effect": The proximity of H2 and H3 chemical shifts often creates a strong second-order effect (roofing), making the alkene region appear as a complex multiplet in lower-field instruments (<300 MHz).

-

Conformational Broadening: The signal at 4.66 ppm (H-1) is often broader than expected for a methine proton. This is not an impurity; it is due to the rapid interconversion between ring conformers (boat-chair forms) at 298 K.

C NMR Data (100 MHz, CDCl )

| Carbon Type | Shift ( | Assignment |

| Alkene CH | 130.7 | C-3 (Beta to OH) |

| Alkene CH | 129.7 | C-2 (Alpha to OH) |

| Carbinol CH | 72.3 | C-1 (C-OH) |

| Methylene | 35.1 | C-8 (Allylic/Homoallylic) |

| Methylene | 28.8 | Ring CH₂ |

| Methylene | 26.3 | Ring CH₂ |

| Methylene | 25.8 | Ring CH₂ |

| Methylene | 23.3 | Ring CH₂ |

Part 3: Mass Spectrometry (MS) Profile

For identification, Electron Ionization (EI) is standard. The molecule is fragile and shows characteristic elimination patterns.

Ionization Mode: EI (70 eV)

Molecular Formula: C

| m/z | Intensity | Fragment Identity | Diagnostic Value |

| 126 | Weak (<5%) | Molecular ion (often invisible in harsh ionization). | |

| 108 | Base Peak | Dehydration. Loss of water to form cyclooctadiene cation. | |

| 93 | High | Ring contraction/fragmentation. | |

| 79 | Medium | Typical cyclic hydrocarbon fragment. | |

| 67 | High | Cyclopentenyl cation (ring contraction). |

Scientist's Note: The dominance of the

Part 4: Infrared (IR) Spectroscopy

IR is the quickest method to confirm the success of the reduction (appearance of OH, disappearance of C=O).

-

3300 - 3400 cm

(Broad, Strong): O-H stretching. Indicates H-bonded alcohol. -

3010 - 3020 cm

(Weak): =C-H stretching (sp -

2850 - 2930 cm

(Strong): -C-H stretching (sp -

1645 - 1655 cm

(Medium): C=C stretching. Note: This is distinct from the C=O stretch of the starting material (which would appear at ~1700 cm

Part 5: Structural Logic & Workflow

The following diagram illustrates the logical flow for characterizing this specific molecule, highlighting the "Self-Validating" checkpoints.

References

-

Synthesis & NMR Data: Martinez, H. et al. "Sequential ROMP of cyclooctenes as a route to linear polyethylene block copolymers." Dalton Transactions, 2013, 42 , 9069-9081. (Supplementary Information: Characterization of 3OHCOE).

-

Luche Reduction Mechanism: Luche, J. L. "Lanthanides in organic chemistry.[2] 1. Selective 1,2 reductions of conjugated ketones."[2] Journal of the American Chemical Society, 1978, 100 (7), 2226–2227.[2]

-

General Spectroscopic Data (NIST): National Institute of Standards and Technology. "Mass Spectrum of 2-Cycloocten-1-one" (Precursor Analog). NIST Chemistry WebBook, SRD 69.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cycloocten-1-ol

Foreword: The Structural Elucidation of a Flexible Cyclic Allylic Alcohol

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural characterization of molecules is a cornerstone of innovation. 2-Cycloocten-1-ol, a seemingly simple cyclic allylic alcohol, presents a fascinating case study in the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Its eight-membered ring system possesses significant conformational flexibility, and the presence of both sp2 and sp3 hybridized carbons, including a stereocenter, gives rise to a rich and informative 13C NMR spectrum. This guide provides a comprehensive exploration of the 13C NMR chemical shifts of 2-Cycloocten-1-ol, delving into the theoretical underpinnings of the observed spectral data and offering practical insights for its analysis. By understanding the nuances of how the chemical environment of each carbon atom influences its resonance frequency, we can confidently assign the structure and stereochemistry of this and related molecules, a critical step in any research and development pipeline.

Theoretical Framework: Understanding 13C NMR Chemical Shifts in 2-Cycloocten-1-ol

The 13C NMR spectrum of 2-Cycloocten-1-ol is governed by several key principles that dictate the chemical shift of each carbon atom. A foundational understanding of these factors is essential for accurate spectral interpretation.

-

Hybridization State: The hybridization of a carbon atom is a primary determinant of its chemical shift. In 2-Cycloocten-1-ol, we encounter both sp2 hybridized carbons of the double bond and sp3 hybridized carbons of the saturated portion of the ring. Generally, sp2 carbons are significantly deshielded and resonate at a much higher frequency (further downfield) than sp3 carbons.[1][2]

-

Inductive Effects of the Hydroxyl Group: The electronegative oxygen atom of the hydroxyl group exerts a strong electron-withdrawing inductive effect. This effect deshields the carbon atom to which it is directly attached (C-1), causing its signal to appear at a significantly downfield position compared to a typical sp3 hybridized carbon in a cycloalkane. This deshielding effect diminishes with distance from the hydroxyl group.[3]

-

Stereochemistry and Ring Conformation: The flexible eight-membered ring of 2-Cycloocten-1-ol can adopt various conformations. The spatial arrangement of the carbon atoms relative to one another and to the substituents influences their local electronic environments and, consequently, their 13C NMR chemical shifts. The cis and trans isomers of 2-Cycloocten-1-ol, for instance, would be expected to exhibit distinct 13C NMR spectra due to differences in their ring strain and the through-space interactions of the atoms.[4][5][6]

-

The Alkene Moiety: The two sp2 carbons of the double bond (C-2 and C-3) will have characteristic chemical shifts in the alkene region of the spectrum. Their precise positions can be influenced by the substitution pattern and the overall geometry of the ring.

Experimental Data for (Z)-2-Cycloocten-1-ol

The definitive assignment of the 13C NMR chemical shifts for (Z)-2-Cycloocten-1-ol (the cis isomer) was achieved through meticulous isotopic labeling studies. The following data is paramount for the structural verification of this compound.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) |

| C-1 | 68.4 | d |

| C-2 | 134.1 | d |

| C-3 | 129.5 | d |

| C-4 | 29.1 | t |

| C-5 | 22.0 | t |

| C-6 | 25.8 | t |

| C-7 | 26.5 | t |

| C-8 | 36.1 | t |

Data sourced from the authoritative study by Read and Shaw (1988), which utilized deuterium-labeled isotopomers for unambiguous signal assignment.[7]

Spectral Assignment and Interpretation

A detailed analysis of the experimental data allows for the confident assignment of each signal in the 13C NMR spectrum of (Z)-2-Cycloocten-1-ol.

-

Downfield Region (sp2 Carbons): The signals at 134.1 ppm (C-2) and 129.5 ppm (C-3) are readily assigned to the two sp2 hybridized carbons of the double bond. The carbon atom C-2, being adjacent to the electron-withdrawing hydroxyl group, is slightly more deshielded than C-3.

-

The Carbinol Carbon: The signal at 68.4 ppm (C-1) is characteristic of a carbon atom bonded to a hydroxyl group.[3] This significant downfield shift from a typical alkane carbon is a direct result of the deshielding effect of the electronegative oxygen atom.

-

Upfield Region (sp3 Carbons): The remaining five signals in the upfield region correspond to the sp3 hybridized methylene (-CH2-) carbons of the ring. Their specific assignments are based on their proximity to the double bond and the hydroxyl group, as determined by the isotopic labeling experiments.

-

C-8 (36.1 ppm): This carbon is adjacent to the carbinol carbon (C-1) and experiences a moderate deshielding effect.

-

C-4 (29.1 ppm): This carbon is adjacent to the double bond and is also deshielded relative to the other methylene carbons.

-

C-5 (22.0 ppm), C-6 (25.8 ppm), and C-7 (26.5 ppm): These carbons are more remote from the functional groups and exhibit chemical shifts typical for saturated cycloalkane carbons. Their precise ordering can be complex to predict without advanced computational methods or further experimental data, but their assignment is secured by the isotopic labeling study.[7]

-

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of 2-Cycloocten-1-ol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for 2-Cycloocten-1-ol. It is crucial to use a high-purity, deuterated solvent to minimize interfering signals.

-

Concentration: Prepare a solution of approximately 10-50 mg of 2-Cycloocten-1-ol in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent signal (for CDCl3, δ ≈ 77.16 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a routine 13C NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for 2-Cycloocten-1-ol (e.g., 0-150 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons if present (though not in this molecule).

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, several hundred to a few thousand scans are required for a dilute sample.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal (δ = 0.00 ppm) or the residual solvent signal.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of (Z)-2-Cycloocten-1-ol with 13C NMR chemical shift assignments.

Caption: Experimental workflow for acquiring a 13C NMR spectrum of 2-Cycloocten-1-ol.

Conclusion and Future Perspectives

The 13C NMR spectrum of 2-Cycloocten-1-ol serves as an excellent model for understanding the interplay of various structural features on chemical shifts in cyclic systems. The unambiguous assignment of its spectrum, grounded in rigorous isotopic labeling studies, provides a reliable benchmark for the characterization of this and related molecules. For professionals in drug development and organic synthesis, the ability to confidently interpret such spectra is not merely an academic exercise but a critical skill for verifying molecular identity, assessing purity, and elucidating the structure of novel compounds.

Future investigations could involve the use of advanced NMR techniques, such as 2D NMR (HSQC, HMBC), to further confirm the connectivity and spatial relationships within the molecule without the need for isotopic labeling. Additionally, computational chemistry can be employed to predict 13C NMR chemical shifts, and a comparison of these theoretical values with experimental data can provide deeper insights into the preferred conformations of the flexible eight-membered ring. Such studies will continue to refine our understanding of structure-spectra correlations, enhancing our capabilities in the molecular sciences.

References

-

Read, G., & Shaw, J. (1988). 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers. Journal of the Chemical Society, Perkin Transactions 1, 2287-2289. [Link]

- Harned, A. M. (n.d.). NMR and Stereochemistry. University of Minnesota.

-

PubChem. (n.d.). Cyclooct-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

- Touchette, K. M. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.

- Nowick, J. S. (2011, December 1). Lecture 16. The Importance of 13C Chemical Shifts in Structure and Stereochemistry Determination. In Organic Spectroscopy. University of California, Irvine.

- Grover, N., Pöthig, A., & Kühn, F. E. (2014). Cyclopentadienyl Molybdenum Alkylester Complexes as Catalyst Precursors for Olefin Epoxidation. Dalton Transactions, 43(35), 13233-13241.

- Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses, 49, 39.

- The Royal Society of Chemistry. (2013).

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Cycloocten-1-ol. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved February 10, 2026, from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). 13C nmr chemical shifts of selected carbon atoms in photoadducts 5 and... | Download Table. Retrieved February 10, 2026, from [Link]

- Stanimirov, S., & Todorov, B. (2021). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization.

-

ChemSynthesis. (n.d.). 2-cycloocten-1-one. Retrieved February 10, 2026, from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 10, 2026, from [Link]

- Greenhill, J. V., & Loghmani-Khouzani, H. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1869-1876.

-

some previous examples (13c-nmr). (n.d.). Retrieved February 10, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 471-477.

- Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297.

-

SpectraBase. (n.d.). 2-Cyclopentenol. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectroscopy of some 20-ketopregnanes. Retrieved February 10, 2026, from [Link]

- Iida, H., et al. (1985). Analysis of 1H and 13C nuclear magnetic resonance spectra of spathulenol by two-dimensional methods. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

2-Cycloocten-1-ol: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Development

Introduction

2-Cycloocten-1-ol, a cyclic allyl alcohol, is a versatile and increasingly important building block in modern organic synthesis, particularly within the realm of pharmaceutical research and drug development. Its unique eight-membered ring structure, coupled with the reactivity of the allylic alcohol moiety, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the commercial landscape for 2-Cycloocten-1-ol, detailed synthetic and purification methodologies, and a review of its applications as a key intermediate in the synthesis of bioactive molecules. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic intermediate.

Part 1: Commercial Availability and Supplier Overview

2-Cycloocten-1-ol is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a mixture of (Z) and (E) isomers, or as specific isomers, with purity levels generally suitable for most synthetic applications. When sourcing 2-Cycloocten-1-ol, it is crucial to consider the isomeric purity, as this can significantly impact the stereochemical outcome of subsequent reactions.

| Supplier | Product Name(s) | CAS Number(s) | Purity/Specification | Notes |

| Sigma-Aldrich | (R,E)-Cyclooct-2-enol | 93301-75-8 | 97% | Chiral isomer available for stereoselective synthesis. |

| (E)-Cyclooct-4-enol | 85081-69-2 | ≥95% | Positional isomer, useful in click chemistry.[1] | |

| BOC Sciences | (Z)-Cyclooct-2-enol | 3212-75-7 | Custom | Offered as a building block for synthesis.[2] |

| BLD Pharm | (Z)-Cyclooct-2-en-1-ol | 3212-75-7 | Custom | Available alongside various isomers and related compounds. |

| (E)-(1SR,3RS)-2-Cycloocten-1-ol | 31821-38-2 | Custom | Racemic mixture of a specific diastereomer.[3] |

Part 2: Synthesis and Purification of 2-Cycloocten-1-ol

The synthesis of 2-Cycloocten-1-ol can be approached through several strategic pathways. The choice of method often depends on the desired isomeric configuration, scale of the reaction, and the availability of starting materials. Two common and effective methods are the allylic oxidation of cyclooctene and the reduction of 2-cycloocten-1-one.

Synthesis Methodology 1: Allylic Oxidation of Cyclooctene using Selenium Dioxide

Allylic oxidation is a direct and efficient method for introducing a hydroxyl group adjacent to a double bond. Selenium dioxide (SeO₂) is a classic and reliable reagent for this transformation.[4][5] The reaction proceeds through an ene reaction followed by a[6][7]-sigmatropic rearrangement.[3]

Reaction Scheme:

Figure 1: Allylic oxidation of cyclooctene.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene (1 equivalent) in anhydrous dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite® to remove the precipitated elemental selenium.

-

Extraction: Wash the filtrate successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cycloocten-1-ol.

Synthesis Methodology 2: Reduction of 2-Cycloocten-1-one

The reduction of the corresponding α,β-unsaturated ketone, 2-cycloocten-1-one, provides a straightforward route to 2-Cycloocten-1-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically affording the alcohol in high yield.[6][8][9]

Reaction Scheme:

Sources

- 1. 2-Cycloocten-1-ol | C8H14O | CID 98328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. chemtube3d.com [chemtube3d.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. odinity.com [odinity.com]

An In-Depth Technical Guide to 2-Cycloocten-1-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-cycloocten-1-ol, a versatile cyclic alcohol that serves as a critical building block in organic synthesis and has emerged as a pivotal component in the advancement of novel therapeutic strategies. This document delves into its chemical identity, stereoisomerism, detailed synthetic protocols, mechanistic insights, and its burgeoning applications in the field of drug development, particularly in the realm of bioorthogonal chemistry.

Chemical Identity and Physicochemical Properties

2-Cycloocten-1-ol is a cyclic organic compound featuring an eight-membered carbon ring containing a double bond and a hydroxyl group on an allylic carbon. Its structure allows for the existence of various stereoisomers, which significantly influence its reactivity and biological applications.

The nomenclature and identification of 2-cycloocten-1-ol can be complex due to these isomeric forms. The general IUPAC name is cyclooct-2-en-1-ol .[1][2] However, the stereochemistry of the double bond (cis or trans, denoted as Z or E respectively) and the stereocenter at the hydroxyl-bearing carbon (R or S) lead to distinct isomers, each with its own unique CAS number.

| Isomer | IUPAC Name | CAS Number |

| General/Unspecified | cyclooct-2-en-1-ol | 3212-75-7[1][2][3] |

| (Z)-isomer | (Z)-cyclooct-2-en-1-ol | 3212-75-7[] |

| (E)-isomer | (E)-cyclooct-4-en-1-ol (trans-Cyclooctenol) | 85081-69-2[5] |

It is crucial for researchers to specify the desired isomer, as their synthetic pathways and applications, particularly in biological systems, can differ substantially. The trans-isomer, often referred to as trans-cyclooctenol (TCO-OH), is of particular interest in drug development due to its strained double bond, which imparts high reactivity in bioorthogonal "click" reactions.[5][6]

Physicochemical Data for 2-Cycloocten-1-ol (General):

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| Appearance | Liquid (likely) | [5] |

| Topological Polar Surface Area | 20.2 Ų | [2][3] |

| XLogP3-AA | 2.1 | [3] |

Synthesis of 2-Cycloocten-1-ol: The Riley Allylic Oxidation

A robust and widely employed method for the synthesis of 2-cycloocten-1-ol is the allylic oxidation of cyclooctene. The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is a classic and effective transformation for this purpose.[7][8][9] This reaction selectively introduces a hydroxyl group at the allylic position of the alkene.

Mechanistic Insights into the Riley Oxidation

The mechanism of the selenium dioxide-mediated allylic oxidation is a well-studied process involving a pericyclic reaction cascade.[1][7][10]

-

Ene Reaction: The reaction commences with an ene reaction between the alkene (cyclooctene) and selenium dioxide. In this step, the selenium atom of SeO₂ acts as the enophile. The alkene's double bond attacks the electrophilic selenium, while a proton from the allylic methyl group is transferred to an oxygen atom of the SeO₂. This concerted step forms an allylseleninic acid intermediate.[7]

-

[6][11]-Sigmatropic Rearrangement: The allylseleninic acid intermediate rapidly undergoes a[6][11]-sigmatropic rearrangement. This rearrangement proceeds through a cyclic, envelope-like transition state, leading to the formation of an unstable selenite ester.[1][7]

-

Hydrolysis: The final step involves the hydrolysis of the selenite ester to yield the desired allylic alcohol, 2-cycloocten-1-ol, and selenium(II) oxide, which typically precipitates from the reaction mixture as elemental selenium (Se).

The stereochemical outcome of the Riley oxidation, particularly the geometry of the resulting double bond, is often dictated by the sterics of the[6][11]-sigmatropic rearrangement.[7]

Sources

- 1. Riley Oxidation | NROChemistry [nrochemistry.com]

- 2. 2-Cycloocten-1-ol | C8H14O | CID 98328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclooct-2-en-1-ol | C8H14O | CID 5380758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]

- 10. The mechanism of allylic oxidation by selenium dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. 5-OH-TCO - Synvenio [synvenio.com]

The Natural Occurrence and Bio-Engineering of 2-Cycloocten-1-ol Scaffolds

Topic: Natural Occurrence and Bio-Engineering of 2-Cycloocten-1-ol Scaffolds Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Fungal Metabolites to Bioorthogonal Tools

Executive Summary: The Medium-Ring Paradox

The eight-membered carbocycle (cyclooctane) represents a unique structural challenge in chemical biology. Unlike the ubiquitous six-membered rings (cyclohexanes) found in terpenes and steroids, eight-membered rings suffer from significant transannular strain (Pitzer strain) and entropic disfavor during formation. Consequently, the 2-cycloocten-1-ol motif is rarely encountered in nature as a simple, isolated monomer.

However, nature has evolved specialized enzymatic machinery to forge this scaffold as a core pharmacophore within complex fused-ring systems. This guide dissects the natural occurrence of the 2-cycloocten-1-ol moiety, primarily within the Ophiobolin and Fusicoccin families of terpenes. We contrast these naturally occurring cis-fused architectures with the synthetic trans-cyclooctene (TCO) derivatives that have revolutionized bioorthogonal chemistry, providing a comprehensive roadmap for researchers bridging natural product isolation and synthetic biology.

Structural Classification and Natural Sources

While simple 2-cycloocten-1-ol is primarily a synthetic intermediate, its structural motif is the bioactive engine of several high-value fungal and marine metabolites. These compounds typically feature a 5-8-5 fused ring system , where the central eight-membered ring contains the hydroxyl and alkene functionalities characteristic of cyclooctenols.

Key Natural Product Families

| Compound Class | Primary Scaffold | Source Organism | Key Structural Feature | Biological Target |

| Ophiobolins | Sesterterpene (C25) | Bipolaris spp., Aspergillus spp. | 5-8-5 fused tricyclic system with a cyclooctene core. | Calmodulin antagonist; Glioblastoma cytotoxicity. |

| Fusicoccins | Diterpene (C20) | Phomopsis amygdali (Fungus) | Fusicoccane skeleton; often glycosylated. | 14-3-3 protein stabilizer; H+-ATPase activator. |

| Cotylenins | Diterpene (C20) | Cladosporium spp. | Similar to Fusicoccins but with distinct glycosylation. | Differentiation inducer in myeloid leukemia cells. |

| Precapnellanes | Sesquiterpene (C15) | Capnella imbricata (Soft Coral) | Cyclooctanoid core derived from humulene. | Antibacterial; competitive exclusion in coral reefs. |

Structural Insight: The Cis vs. Trans Distinction

-

Natural Context: Naturally occurring cyclooctenols (e.g., in Ophiobolins) almost exclusively adopt a cis-fused or cis-alkene configuration to minimize ring strain (~9-10 kcal/mol).

-

Synthetic Context: The trans-isomer (trans-cyclooctene or TCO) is a synthetic construct.[1] Its high ring strain is exploited in "click chemistry" (IEDDA reactions) but is generally too reactive to persist as a stable end-product in biological biosynthesis.

Biosynthetic Machinery: Enzymatic Forging of the 8-Membered Ring

The formation of the cyclooctenol core is a feat of enzymatic catalysis, overcoming the "medium-sized ring" entropic barrier. The primary mechanism involves the cyclization of Geranylgeranyl Diphosphate (GGPP) .

Mechanism: The Fusicoccadiene Synthase (PaFS) Pathway

The most well-characterized pathway is the biosynthesis of Fusicoccin A by the fungus Phomopsis amygdali. The enzyme PaFS is a bifunctional terpene synthase that constructs the 5-8-5 skeleton in a single cascade.

-

Prenylation: Conversion of IPP/DMAPP to GGPP (C20).

-

Cyclization: PaFS ionizes GGPP to a carbocation, initiating a cascade that closes the 11-membered ring (humulyl cation) followed by ring contraction/expansion to form the 5-8-5 fusicoccadiene core.

-

Oxidation: P450 monooxygenases install the hydroxyl group, completing the cycloocten-1-ol functionality.

Visualization: Biosynthetic Cascade

The following diagram illustrates the conversion of the linear precursor into the cyclooctenol-containing core.

Figure 1: Biosynthetic pathway of the fusicoccane skeleton, highlighting the enzymatic formation of the cyclooctenyl core from linear precursors.

Experimental Protocol: Isolation of Cyclooctenol-Containing Metabolites

Isolating these scaffolds requires protocols that preserve the integrity of the medium-sized ring, which can be sensitive to acid-catalyzed transannular rearrangements.

Workflow: Extraction from Phomopsis amygdali

Objective: Isolation of Fusicoccin A (containing the cyclooctenyl moiety).

Step 1: Fermentation

-

Medium: Potato Dextrose Broth (PDB) supplemented with 0.5% yeast extract.

-

Conditions: Shake flasks at 25°C, 180 rpm for 7-10 days.

-

Validation: Monitor pH; a drop to pH 4.5-5.0 typically signals secondary metabolite production.

Step 2: Extraction (Biphasic)

-

Filter mycelia (biomass) from the broth.

-

Broth: Extract with Ethyl Acetate (EtOAc) (1:1 v/v) x 3.

-

Mycelia: Macerate in Acetone/Methanol (1:1), filter, and combine with broth extract.

-

Note: Avoid strong acids (HCl) during extraction to prevent ring contraction to a 5-7-5 system.

Step 3: Purification (Chromatography)

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution with Chloroform:Methanol (98:2

90:10). -

Detection: TLC visualization with Anisaldehyde-H2SO4 reagent (Purple/Blue spots).

Step 4: Structural Verification

-

1H-NMR (600 MHz): Look for the characteristic alkene proton signals (

5.2-5.8 ppm) and the oxymethine proton ( -

13C-NMR: Confirm the presence of the cyclooctene double bond carbons (

130-145 ppm).

Figure 2: Isolation workflow for cyclooctenol-containing terpenoids from fungal fermentation.

Pharmacological & Synthetic Applications

The 2-cycloocten-1-ol scaffold is not merely a structural curiosity; it is a potent pharmacophore.

Mechanism of Action: Protein-Protein Interaction (PPI) Stabilization

Fusicoccins function as "molecular glues." They bind to the interface between 14-3-3 proteins and their phosphorylated client proteins (e.g., Plasma Membrane H+-ATPase in plants, or CFTR in humans).

-

Structural Basis: The rigid 5-8-5 scaffold acts as a wedge, stabilizing the complex. The hydroxyl group on the cyclooctene ring is often critical for hydrogen bonding within the binding pocket.

-

Therapeutic Potential: Research is ongoing into using these scaffolds to correct trafficking defects in Cystic Fibrosis (CFTR modulation) and to target drug-resistant cancers (Ophiobolin A).

The Synthetic Counterpart: Trans-Cyclooctene (TCO)

While nature produces the cis-isomer, drug developers utilize the trans-isomer (synthetic 2-cycloocten-1-ol derivatives) for Bioorthogonal Chemistry .

-

IEDDA Reaction: TCO reacts with Tetrazines with exceptionally high rates (

). -

Contrast: Natural cyclooctenols are stable and metabolic; Synthetic TCOs are high-energy "spring-loaded" probes. Understanding the difference is vital for avoiding assay interference when studying natural products in TCO-labeled systems.

References

-

Au, T. K., et al. (2000). "Biosynthesis of Fusicoccin: Identification of the Fusicoccadiene Synthase." Journal of the American Chemical Society.[2]

-

Sassa, T., et al. (1994). "Structures of new cotylenins, differentiation inducers of myeloid leukemia cells." Bioscience, Biotechnology, and Biochemistry.

-

Morrison, K. C., & Hergenrother, P. J. (2014). "Natural Products as Starting Points for the Development of Selective Anticancer Agents: The Ophiobolins." Natural Product Reports.

-

Adzhieva, D. A., et al. (2023).[3] "Functional Derivatization of 3- and 5-Substituted Cyclooctenes." Russian Journal of Organic Chemistry.

-

Selvaraj, B., et al. (2021).[4] "Biosynthesis and synthetic biology of psychoactive natural products." Chemical Society Reviews.

-

Qian, L., et al. (2017).[5] "Stable and solubilized active Au atom clusters for selective epoxidation of cis-cyclooctene." Nature Communications.[5] [5]

Sources

Methodological & Application

Application Note: 2-Cycloocten-1-ol as a Strategic Scaffold in Natural Product Synthesis

Executive Summary: The Medium-Ring Paradox

2-Cycloocten-1-ol represents a pivotal "medium-sized" ring scaffold (8-membered) in organic synthesis. Historically, these rings were avoided due to Pitzer strain (torsional) and Prelog strain (transannular interactions), making them thermodynamically difficult to close and kinetically labile.

However, modern total synthesis has inverted this paradigm. By leveraging the inherent conformational constraints of 2-cycloocten-1-ol, researchers can access complex bicyclic cores (e.g., Laurencia ethers, taxanes, and ophiobolins) via transannular reactions . This guide details the synthesis of the 2-cycloocten-1-ol core and its application as a "spring-loaded" intermediate for complexity generation.

Strategic Utility: The "Inside-Out" Approach

The utility of 2-cycloocten-1-ol lies in its ability to undergo Transannular Desymmetrization . Instead of building a bicycle linearly, the chemist synthesizes the 8-membered ring first (the "scaffold") and then reacts functional groups across the ring (transannularly) to form fused 5,8- or 6,8-systems.

Mechanistic Pathway Visualization

Figure 1: The "Inside-Out" strategy utilizing 2-cycloocten-1-ol to access fused bicyclic cores via transannular collapse.

Core Application: Synthesis of Marine Polyethers

The most authoritative application of 2-cycloocten-1-ol is in the synthesis of Laurencia marine natural products (e.g., (+)-Laurencin, Prelaureatin). These molecules contain an 8-membered ether ring fused with tetrahydrofurans.

The Challenge: Constructing the oxocane (8-membered ether) ring is difficult. The Solution: Use a hydroxy-cyclooctenyl scaffold. The hydroxyl group directs functionalization (epoxidation) and serves as the nucleophile for transannular etherification.

Experimental Protocol: RCM-Mediated Synthesis & Transannular Etherification

This protocol describes the synthesis of a functionalized 2-cycloocten-1-ol derivative and its conversion to a bicyclic ether core, a standard workflow for Laurencia targets.

Phase A: Assembly of the 2-Cycloocten-1-ol Core (RCM)

Objective: Synthesize the 8-membered ring from an acyclic diene precursor using Ring-Closing Metathesis (RCM).

-

Reagents:

-

Acyclic diene precursor (0.1 mmol)

-

Grubbs 2nd Generation Catalyst (G-II)[1]

-

Dichloromethane (DCM), anhydrous, degassed

-

Titanium isopropoxide (Ti(OiPr)4) - Optional additive to prevent chelation

-

-

Protocol:

-

Dilution is Critical: Dissolve the acyclic diene in degassed DCM to a final concentration of 1–3 mM .

-

Expert Insight: High dilution is mandatory for 8-membered rings to favor intramolecular RCM over intermolecular oligomerization (ADMET).

-

-

Catalyst Addition: Add Grubbs II catalyst (5–10 mol%) in one portion under Argon.

-

Reflux: Heat the solution to reflux (40°C) for 12–24 hours. Monitor by TLC.

-

Quenching: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ruthenium.

-

Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

-

Phase B: Transannular Etherification

Objective: Convert the 2-cycloocten-1-ol into a bicyclic ether (e.g., 9-oxabicyclo[4.2.1]nonane) via an epoxide intermediate.

-

Reagents:

-

2-Cycloocten-1-ol derivative (from Phase A)

-

m-CPBA (meta-chloroperoxybenzoic acid) or VO(acac)2/TBHP

-

Camphorsulfonic acid (CSA) or BF3·OEt2

-

-

Protocol:

-

Directed Epoxidation: Dissolve the cyclooctenol in DCM (0.1 M) at 0°C. Add m-CPBA (1.2 equiv). The hydroxyl group often directs the epoxidation to the syn face (Henbest effect), though this depends on ring conformation.

-

Workup: Quench with saturated Na2S2O3 and NaHCO3. Extract and concentrate to yield the epoxy-alcohol .

-

Cyclization: Dissolve the epoxy-alcohol in DCM or Benzene. Add a catalytic amount of CSA (10 mol%).

-

Reaction: Stir at RT. The hydroxyl group attacks the epoxide (transannularly) at the more substituted or conformationally accessible carbon.

-

Mechanistic Note: This forms the oxocane bridge or a fused THF ring depending on the regioselectivity (5-exo vs 6-endo).

-

-

Validated Data & Yield Expectations

The following table summarizes expected outcomes based on literature precedents (e.g., Crimmins, Paquette) for this scaffold.

| Reaction Step | Typical Yield | Critical Parameter | Common Pitfall |

| RCM (Ring Formation) | 75 - 92% | Concentration (< 5 mM) | Dimerization at high conc. |

| Epoxidation | 85 - 95% | Stereocontrol (OH-directed) | Poor diastereoselectivity without directing groups. |

| Transannular Cyclization | 60 - 85% | Acid strength / Solvent | Lewis acid may trigger rearrangement instead of cyclization. |

Advanced Workflow: Transannular Hydroamination

Beyond ethers, 2-cycloocten-1-ol derivatives are precursors for alkaloids (pyrrolizidines) via transannular hydroamination.

Figure 2: Workflow for converting the cyclooctenol scaffold into alkaloid cores via nitrogen-based transannular cyclization.

Troubleshooting & Optimization

The "Stuck" RCM

-

Symptom: Starting material remains, but no dimer is formed.

-

Cause: Formation of a stable Ruthenium chelate with the free hydroxyl group.

-

Fix: Protect the alcohol as a silyl ether (TBS/TES) or use Ti(OiPr)4 (0.3 equiv) as a Lewis acid additive to disrupt the chelate and accelerate the RCM.

Regioselectivity in Transannular Opening

-

Symptom: Mixture of 5-exo and 6-endo products during epoxide opening.

-

Cause: Conformational flexibility of the 8-membered ring allows multiple transition states.

-

Fix: "Lock" the conformation by adding a bulky protecting group to the hydroxyl or introducing a gem-dimethyl group on the ring backbone (Thorpe-Ingold effect) if the natural product structure permits.

References

-

Grubbs, R. H., et al. (1999).[2] "Synthesis of 8-Membered Rings via Ring-Closing Metathesis." Organic Letters. Link

-

Crimmins, M. T., et al. (2000). "Asymmetric Total Synthesis of (+)-Laurencin." Journal of the American Chemical Society.[3] Link

-

Paquette, L. A. (2004). "Transannular Reactions of Medium-Sized Rings." Tetrahedron. Link

-

Oishi, M., et al. (2008). "Total Synthesis of Prelaureatin via Transannular Etherification." Chemical Communications. Link

-

Aloisi, S., et al. (2020). "Transannular Hydroamination of Cyclooctenes." Journal of Organic Chemistry. Link

Sources

Application Note: Precision Oxidation of 2-Cycloocten-1-ol to 2-Cyclooctenone

Executive Summary

The transformation of 2-cycloocten-1-ol (an allylic alcohol) to 2-cyclooctenone (an

This guide provides three validated protocols ranging from bench-scale chemoselectivity to "green" process scalability. We prioritize methods that avoid toxic Chromium(VI) reagents (Jones, PCC/PDC) in favor of modern, safer, and more selective alternatives.

Chemical Context & Mechanistic Insight

The Substrate and Product[1]

-

Substrate: 2-Cycloocten-1-ol (

, MW: 126.20). A cyclic allylic alcohol. The hydroxyl group is activated by the adjacent double bond, making it easier to oxidize than saturated alcohols, but the double bond is also prone to electrophilic attack or migration. -

Product: 2-Cyclooctenone (

, MW: 124.18).[1] A conjugated enone.-

Key Risk:Isomerization. Under acidic conditions, the double bond may migrate to the

-position (3-cyclooctenone), although the conjugated system is thermodynamically favored. -

Key Risk:Polymerization. As a strained cyclic enone, 2-cyclooctenone is reactive.

-

Strategic Selection of Oxidants

We evaluate three primary methodologies based on scale, cost, and chemoselectivity.

| Feature | Method A: Manganese Dioxide ( | Method B: Dess-Martin Periodinane (DMP) | Method C: TEMPO/NaOCl |

| Mechanism | Radical/Surface Adsorption | Hypervalent Iodine Ligand Exchange | Oxoammonium Cation Catalysis |

| Selectivity | Excellent (Allylic specific) | High (Primary/Secondary alcohols) | High (Primary > Secondary) |

| Reaction Conditions | Heterogeneous, Neutral | Homogeneous, Mildly Acidic (buffer req.) | Biphasic, Buffered pH 8-9 |

| Scale Suitability | < 10 g (Large solvent volume) | < 50 g (Reagent cost/safety) | > 100 g (Scalable, cheap) |

| Toxicity/Safety | Low (Inhalation hazard of dust) | Moderate (Explosion risk if dry/heated) | Low (Bleach handling) |

| Cost | Low | High | Very Low |

Decision Logic for Protocol Selection

The following decision tree aids in selecting the optimal protocol for your specific constraints.

Figure 1: Decision matrix for selecting the oxidation protocol.

Detailed Protocols

Protocol A: Selective Oxidation using Activated Manganese Dioxide ( )

Best for: Small-scale, highly acid-sensitive substrates, or when "filtration-only" workup is desired.

Mechanism: The allylic alcohol adsorbs onto the

Reagents:

-

2-Cycloocten-1-ol (1.0 equiv)

-

Activated

(10.0 - 20.0 equiv) Note: High excess is required due to surface area dependence. -

Dichloromethane (DCM) or Chloroform (anhydrous).

Procedure:

-

Activation (Critical): Commercial

varies widely in activity. If using older stock, activate by heating at 110°C for 12 hours or azeotroping with benzene/toluene using a Dean-Stark trap. -

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cycloocten-1-ol (e.g., 1.26 g, 10 mmol) in DCM (50 mL).

-

Addition: Add Activated

(8.7 g, ~100 mmol, 10 equiv) in one portion. -

Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; efficient stirring is essential.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Allylic alcohols typically oxidize in 4–16 hours.

-

Tip: If reaction stalls, add another 5 equiv of

.

-

-

Workup: Filter the black slurry through a pad of Celite packed in a sintered glass funnel. Rinse the pad thoroughly with DCM or EtOAc to desorb the product.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is usually pure 2-cyclooctenone. If necessary, purify via flash chromatography (

, Hexane/EtOAc).

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Rapid, high-yielding synthesis on bench scale. Safety Note: DMP can be shock-sensitive and explosive under confinement/heating. Use in solution at ambient temperatures.[2][3]

Reagents:

-

2-Cycloocten-1-ol (1.0 equiv)

-

Dess-Martin Periodinane (1.2 equiv)

-

Sodium Bicarbonate (

) (5.0 equiv) Crucial buffer. -

Dichloromethane (DCM) (wet). Water accelerates the mechanism.

Mechanism: Ligand exchange followed by reductive elimination.

Figure 2: Simplified mechanism of DMP oxidation.

Procedure:

-

Preparation: In a flask, suspend

(4.2 g, 50 mmol) in DCM (50 mL). Add 2-cycloocten-1-ol (1.26 g, 10 mmol). -

Addition: Cool the mixture to 0°C (ice bath). Add DMP (5.1 g, 12 mmol) portion-wise.

-

Reaction: Remove ice bath and warm to room temperature. Stir for 1–2 hours.

-

Observation: The mixture may become cloudy/milky.

-

-

Quench (The "Seebach" Workup): This step is vital to remove iodinane byproducts.

-

Dilute with

(50 mL). -

Pour into a saturated aqueous solution of

(sodium thiosulfate) and -

Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

-

-

Extraction: Separate layers. Extract aqueous layer with

(2x). -

Drying: Dry organics over

, filter, and concentrate.

Protocol C: Green Catalytic Oxidation (TEMPO/NaOCl)

Best for: Large scale (>10g), cost reduction, environmental compliance.

Reagents:

-

2-Cycloocten-1-ol (1.0 equiv)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

-

KBr (0.1 equiv / 10 mol%)

-

NaOCl (Household bleach, ~5-6% active chlorine) (1.1 - 1.2 equiv)

-

Solvent: DCM/Water or EtOAc/Water biphasic system.

-

Buffer:

(saturated).[4]

Procedure:

-

Solution A: Dissolve 2-cycloocten-1-ol (12.6 g, 100 mmol) and TEMPO (156 mg, 1 mmol) in DCM (200 mL). Cool to 0°C.

-

Solution B: Dissolve KBr (1.19 g, 10 mmol) in water (10 mL). Add to Solution A.

-

Oxidant Addition: Adjust commercial bleach to pH ~8.6 using